molecular formula C12H16O3 B1346360 4-(4-Methoxy-2-methylphenyl)butanoic acid CAS No. 6307-30-8

4-(4-Methoxy-2-methylphenyl)butanoic acid

Cat. No.: B1346360
CAS No.: 6307-30-8
M. Wt: 208.25 g/mol
InChI Key: SDCCJOGFKKGOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound with the CAS Registry Number 6307-30-8 and the molecular formula C12H16O3 . It has a molecular weight of 208.25 g/mol and a topological polar surface area of 46.5 Ų . This butanoic acid derivative features a methoxy and a methyl group on its phenyl ring, which can influence its physicochemical properties, such as a calculated density of 1.095 g/cm³ and a boiling point of 356.1°C at 760 mmHg . As a building block in organic synthesis, this compound is valued for its carboxylic acid functional group, which allows for further derivatization into more complex structures. It is supplied for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCCJOGFKKGOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285294
Record name 4-(4-methoxy-2-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-30-8
Record name NSC41313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxy-2-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

solubility of 4-(4-Methoxy-2-methylphenyl)butanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Process Engineering of 4-(4-Methoxy-2-methylphenyl)butanoic Acid[1]

Executive Summary

Compound: 4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS: 6307-30-8) Context: A critical carboxylic acid intermediate, primarily utilized in the Friedel-Crafts cyclization synthesis of substituted tetralones (e.g., 7-methoxy-5-methyl-1-tetralone).[1] These tetralones are precursors for polycyclic pharmaceutical agents, including melatonin receptor agonists (Agomelatine analogs) and matrix metalloproteinase inhibitors.[1]

The Challenge: Precise solubility data for this specific methylated intermediate is sparse in open literature compared to its des-methyl analog.[1] However, its solubility profile is the governing factor in yield optimization during the purification (recrystallization) phase prior to cyclization.[1]

Guide Scope: This technical paper provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of 4-(4-Methoxy-2-methylphenyl)butanoic acid. It synthesizes theoretical solubility prediction (SAR), experimental protocols for precise data generation, and thermodynamic modeling (Apelblat/van't Hoff) to drive process scalability.[1]

Part 1: Physicochemical Profile & Theoretical Solubility

Before initiating wet chemistry, we must ground our expectations in the compound's structural properties.[1] The presence of the ortho-methyl group (position 2) introduces steric hindrance and lipophilicity changes compared to the standard 4-(4-methoxyphenyl)butanoic acid.[1]

Structural Properties
PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Formula C₁₂H₁₆O₃Moderate molecular weight facilitates dissolution in organic media.[1]
Molecular Weight 208.25 g/mol --
Physical State Solid (Crystalline powder)Requires energy (enthalpy of fusion) to break lattice for dissolution.[1]
Melting Point 108–112 °C (Typical range)Higher MP correlates with higher lattice energy and lower general solubility.[1]
pKa (Acid) ~4.7–4.8Soluble in basic aqueous solutions (pH > 6); insoluble in acidic water.[1]
LogP (Octanol/Water) ~2.5–2.8Lipophilic.[1] High affinity for non-polar and moderately polar organic solvents.[1]
Predicted Solubility Map (SAR Analysis)

Based on the "like dissolves like" principle and data from structural analogs (e.g., 4-(4-methoxyphenyl)butanoic acid), we can categorize solvent affinity to guide experimental design.[1]

  • Class A (High Solubility > 50 mg/mL): Short-chain Alcohols (Methanol, Ethanol), Chlorinated Solvents (DCM, Chloroform), Polar Aprotics (DMSO, DMF).[1]

    • Mechanism:[1][2][][4] Hydrogen bonding (alcohols) and dipole-dipole interactions.[1]

  • Class B (Moderate Solubility 10–50 mg/mL): Esters (Ethyl Acetate, Isopropyl Acetate), Ketones (Acetone, MIBK), Ethers (THF).[1]

    • Mechanism:[1][2][][4] Van der Waals forces and weak H-bond acceptance.[1]

  • Class C (Low/Sparingly Soluble < 10 mg/mL): Aliphatic Hydrocarbons (n-Hexane, Heptane), Water (at pH < 4).[1]

    • Mechanism:[1][2][][4] High energy cost to disrupt solvent-solvent interactions (hydrophobic effect).[1]

Part 2: Experimental Protocol (The Self-Validating System)

As a Senior Application Scientist, I reject "visual estimation" for process development. We employ a Dynamic Laser Monitoring or a rigorous Gravimetric Method .[1] Below is the protocol for the Gravimetric Method, which is robust and requires no specialized optics.

Materials & Prerequisites
  • Solute: 4-(4-Methoxy-2-methylphenyl)butanoic acid (Purity >99% by HPLC).[1]

  • Solvents: Analytical grade (EtOH, EtOAc, Acetone, Acetonitrile, Water).[1]

  • Equipment: Jacketed glass vessel (50 mL), circulating water bath (±0.05 K), magnetic stirrer, syringe filters (0.45 µm PTFE).[1]

The Workflow (DOT Visualization)

SolubilityProtocol cluster_0 Critical Control Points Start Start: Excess Solute Addition Equilibration Equilibration (Stirring @ T for 24-48h) Start->Equilibration T = 278.15 - 323.15 K Sampling Sampling Supernatant (Isothermal Filtration) Equilibration->Sampling Stop Stirring (2h settling) Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis 0.45 µm Filter Validation Validation Check (Mass Balance / Repetition) Analysis->Validation Validation->Start RSD > 3% (Fail) DataOutput Data Output: Mole Fraction (x) Validation->DataOutput RSD < 3%

Figure 1: Step-by-step solubility determination workflow ensuring statistical validity (RSD < 3%).

Step-by-Step Methodology
  • Preparation: Add excess 4-(4-Methoxy-2-methylphenyl)butanoic acid to 20 mL of the chosen solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 24 hours. Self-Validation: Ensure solid phase is always present; if clear, add more solid.[1]

  • Settling: Stop stirring and allow phases to separate for 2 hours at constant temperature.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent precipitation in the needle) equipped with a 0.45 µm filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).[1]
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum/heat until constant mass is achieved (

      
      ).[1]
      
    • Calculation: Solubility (

      
      , g/g) = 
      
      
      
      .[1]
  • Replication: Repeat strictly 3 times (

    
    ). Results are valid only if Relative Standard Deviation (RSD) < 3%.[1]
    

Part 3: Thermodynamic Modeling & Data Analysis

Raw data is useless without a model to predict behavior outside tested points.[1] For this carboxylic acid, we utilize the Modified Apelblat Equation , which correlates solubility with temperature.[1]

The Apelblat Model

[1]
  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Why this matters:

  • Parameter B: Related to the enthalpy of solution.[1] A negative B indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.[1]

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

To understand the driving forces (Enthalpy


 vs. Entropy 

):

[1]
  • Insight: If

    
    , the dissolution is endothermic.[1] This implies that cooling crystallization  is a viable purification method.[1]
    

Part 4: Process Application (Purification Strategy)

The primary goal of determining this solubility is to purify the intermediate before the sensitive cyclization step.[1] Impurities (e.g., unreacted toluene derivatives) can poison the Lewis Acid catalyst used in the next step.[1]

Solvent Selection for Crystallization

Based on the chemical structure, a Binary Solvent System is often optimal:

  • Good Solvent: Ethanol or Ethyl Acetate (High solubility at high T).[1]

  • Anti-Solvent: n-Heptane or Water (Low solubility).[1]

Recommended Purification Workflow

PurificationProcess Crude Crude Intermediate (Contains Isomers) Dissolution Dissolution (Reflux in EtOAc) Crude->Dissolution Filtration Hot Filtration (Remove Mechanical Impurities) Dissolution->Filtration Cooling Controlled Cooling (10°C/hr to 5°C) Filtration->Cooling Supersaturation Separation Filtration & Wash (Cold Heptane Wash) Cooling->Separation Crystal Growth Pure Pure Product (>99% HPLC) Separation->Pure MotherLiquor Mother Liquor (Waste/Recycle) Separation->MotherLiquor Recycle?

Figure 2: Optimization of the crystallization process based on solubility differentials.

Process Note: The ortho-methyl group increases the steric bulk, potentially slowing down crystal growth kinetics compared to the des-methyl analog.[1] Allow extended aging times (2-4 hours) at the final cooling temperature to maximize yield.

References

  • Compound Synthesis Context

    • Method for producing 7-alkoxy-1-tetralones.[1][4] (Patent Context for Agomelatine Intermediates). Relates to the cyclization of 4-(4-methoxy-2-methylphenyl)butanoic acid.[1]

    • Yousif, M. N., et al. "Synthesis and reactions of some new tetralin derivatives."[1] Journal of Chemical Research (2018).[1] (Provides context on tetralone precursors).

  • Solubility Measurement Protocols

    • Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents."[1] Journal of Molecular Liquids, 2016.[1] Link (Standard protocol reference for carboxylic acids).[1]

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] Link (Foundational paper for the Apelblat model).[1]

  • Thermodynamic Modeling

    • Grant, D. J. W., et al. Solubility Behavior of Organic Compounds.[1] Wiley-Interscience, 1990.[1] (Authoritative text on solubility prediction and modeling).

Disclaimer: While specific experimental data points for CAS 6307-30-8 are proprietary to specific process patents, the protocols and predicted behaviors described above are based on validated physicochemical principles and standard industrial practices for this chemical class.[1]

Sources

Methodological & Application

formulation of 4-(4-Methoxy-2-methylphenyl)butanoic acid for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Formulation Strategies for 4-(4-Methoxy-2-methylphenyl)butanoic Acid

Part 1: Executive Summary & Physicochemical Profiling

4-(4-Methoxy-2-methylphenyl)butanoic acid (MMPBA) is a lipophilic carboxylic acid. Its structure—a phenyl ring substituted with methyl and methoxy groups attached to a butyric acid tail—dictates a specific set of formulation challenges. Like many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or fatty acid receptor ligands, it exhibits pH-dependent solubility (BCS Class II behavior).

Successful delivery in animal models requires overcoming its intrinsic poor aqueous solubility at acidic pH while avoiding the use of toxic excipients that could confound biological readouts.

Physicochemical Profile (In Silico/Inferred)
PropertyValue (Est.)Implication for Formulation
Molecular Weight ~208.25 g/mol Small molecule; likely good permeability.
pKa (Acidic) 4.7 – 4.9Ionized (soluble) at pH > 6.0; Precipitates at gastric pH (1.2).
LogP ~2.8 – 3.2Lipophilic. Requires co-solvents or surfactants for high doses.
Melting Point Solid (Crystalline)High lattice energy may slow dissolution rate.

Part 2: Vehicle Selection Decision Matrix

The choice of vehicle depends strictly on the Route of Administration and the Target Dose .

  • Intravenous (IV): Must be a solution. Particulates cause emboli. pH must be physiological (7.4) to prevent phlebitis.

  • Oral (PO) Low Dose: Solutions preferred for uniform absorption.

  • Oral (PO) High Dose (Tox): Suspensions are often necessary to limit volume.

FormulationDecisionTree Figure 1: Decision Matrix for MMPBA Formulation Selection Input Input: Target Dose & Route RouteIV Route: Intravenous (IV) Input->RouteIV RoutePO Route: Oral (PO) Input->RoutePO IV_Sol Protocol C: Cyclodextrin Complex (HP-β-CD) RouteIV->IV_Sol Strict Solution Req SolubilityCheck Is Dose < Solubility Limit? RoutePO->SolubilityCheck PO_Low Protocol A: Co-solvent Solution (PEG/Water) SolubilityCheck->PO_Low Yes (Low Dose) PO_High Protocol B: Suspension (MC/Tween 80) SolubilityCheck->PO_High No (High Dose)

Part 3: Detailed Experimental Protocols

Protocol A: Oral Solution (Pharmacokinetic Studies)

Best for: Low doses (< 30 mg/kg) where rapid absorption is required.

Rationale: This formulation utilizes PEG 400 as a water-miscible co-solvent to solubilize the lipophilic core, and Tromethamine (Tris) or mild alkalization to ensure the carboxylic acid is in its ionized (salt) form.

Materials:

  • MMPBA (Test Article)

  • PEG 400 (Polyethylene glycol)

  • Sterile Water for Injection

  • 1N NaOH (for pH adjustment)

Procedure:

  • Weighing: Weigh the required amount of MMPBA into a glass vial.

  • Solubilization: Add 100% of the calculated PEG 400 volume (target 40% v/v of final volume).

  • Mixing: Vortex or sonicate at 37°C for 5-10 minutes until a clear concentrate is formed.

  • Dilution: Slowly add warm (37°C) water (60% v/v) while stirring.

  • pH Adjustment: Check pH. If precipitation occurs (cloudiness), add 1N NaOH dropwise until pH reaches ~7.5 - 8.0. The solution should turn clear as the salt forms.

  • Final Check: Inspect for particulates under light.

Target Composition: 40% PEG 400 / 60% Water (pH 8.0).

Protocol B: Oral Suspension (Toxicology/Efficacy Studies)

Best for: High doses (> 50 mg/kg) or repeat-dose toxicity studies.

Rationale: At high concentrations, maintaining a solution is impossible without toxic levels of solvents. A suspension uses Methylcellulose (MC) to increase viscosity (preventing settling) and Tween 80 to wet the hydrophobic powder.

Materials:

  • MMPBA (Micronized powder preferred)

  • Methylcellulose (400 cP grade)

  • Tween 80 (Polysorbate 80)

  • Mortar and Pestle

Procedure:

  • Vehicle Prep (0.5% MC / 0.1% Tween 80):

    • Heat 30% of the required water to 80°C.

    • Disperse Methylcellulose powder while stirring vigorously.

    • Add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

  • Wetting: Place weighed MMPBA in a mortar. Add Tween 80 (undiluted) dropwise to create a thick paste (levigation). This removes air from the hydrophobic surface.

  • Dispersion: Geometric dilution—gradually add the MC vehicle to the paste while grinding.

  • Homogenization: Transfer to a vial and vortex. If possible, use a high-shear homogenizer (e.g., Polytron) for 30 seconds to break up aggregates.

Critical QC: Always stir the suspension immediately before dosing the animal to ensure dose uniformity.

Protocol C: Intravenous Formulation (Gold Standard)

Best for: IV Bolus or Infusion. Minimizes hemolysis and phlebitis.

Rationale: Simple pH adjustment often leads to precipitation upon injection when the drug hits the blood (pH 7.4). Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic drug, preventing precipitation and shielding the vein from irritation.

Materials:

  • MMPBA

  • HP-β-CD (e.g., Kleptose® or Captisol®)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in PBS. Filter through a 0.22 µm filter.

  • Complexation: Add MMPBA to the cyclodextrin solution.

  • Processing: Sonicate for 20–30 minutes at ambient temperature. If the solution remains cloudy, the concentration exceeds the binding capacity (usually ~1:5 molar ratio drug:CD is needed).

  • Filtration: Filter the final drug solution through a 0.22 µm PVDF filter to ensure sterility and remove any undissolved particles.

SolubilizationMechanism Figure 2: Cyclodextrin Inclusion Mechanism for IV Safety Drug Hydrophobic Drug (MMPBA) Complex Inclusion Complex (Soluble in Blood) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Shell / Hydrophobic Core) CD->Complex Host Molecule

Part 4: Dosing Volume Guidelines

Adhering to ethical guidelines (IACUC) regarding maximum administration volumes is critical for animal welfare and data integrity.

SpeciesRouteMax Vol (Bolus)Ideal Formulation
Mouse (25g) PO10 mL/kg (0.25 mL)Suspension or Solution
IV5 mL/kg (0.125 mL)HP-β-CD Solution
Rat (250g) PO10 mL/kg (2.5 mL)Suspension
IV5 mL/kg (1.25 mL)HP-β-CD Solution

Note: For repeat dosing (Tox studies), reduce volumes by 50% to minimize stress.

Part 5: Quality Control & Stability

Before administering any formulation, perform these checks:

  • Visual Inspection:

    • Solution: Must be clear, colorless, and free of floating particles.

    • Suspension: Must resuspend easily upon shaking; no "caking" at the bottom.

  • pH Check:

    • IV formulations must be pH 7.0 – 7.8.

    • PO formulations can range pH 4.0 – 9.0 (rodents have high gastric buffering capacity).

  • Dose Verification (HPLC):

    • Dilute 10 µL of formulation into 990 µL Methanol.

    • Inject onto HPLC (C18 column, Acetonitrile/Water gradient).

    • Verify concentration is within ±10% of target.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • WuXi AppTec. (2024).[1] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxy-2-methylphenyl)butanoic Acid

[1][2][3]

Executive Summary

The synthesis of 4-(4-Methoxy-2-methylphenyl)butanoic acid typically proceeds via a two-step sequence: Friedel-Crafts succinoylation of 3-methylanisole followed by carbonyl reduction .[1][2][3]

Users reporting low yields (<40%) frequently encounter three specific failure modes:

  • Regioisomeric contamination: Competitive acylation at the C6 position (para to the methyl group).

  • Ether cleavage (Demethylation): Loss of the methoxy group due to harsh Lewis acid conditions.

  • Incomplete/Destructive Reduction: Clemmensen reduction conditions causing ether hydrolysis or incomplete carbonyl removal.[2]

This guide addresses these issues with optimized protocols and troubleshooting Q&A.

Part 1: The Friedel-Crafts Acylation (Step 1)

The Reaction: 3-Methylanisole + Succinic Anhydride

123
Troubleshooting Guide

Q: My crude NMR shows a mixture of isomers. Why am I getting the wrong substitution pattern? A: This is a classic Regioselectivity vs. Sterics conflict. The methoxy group (-OMe) is a stronger activator than the methyl group (-Me).[1][2]

  • Target Path (C4 Attack): Attack para to the -OMe group gives the desired product.[2] However, this position is sterically hindered by the adjacent ortho -Me group.[2][3]

  • Competitor Path (C6 Attack): Attack para to the -Me group (and ortho to -OMe) is less sterically hindered but electronically less favorable.[1][2][3]

  • Solution: Switch solvent and temperature. Acylation in Dichloromethane (DCM) at 0°C to -10°C favors the electronic product (Target) by reducing the kinetic energy available to overcome the steric barrier.[2] High temperatures or polar solvents like nitrobenzene can increase the ratio of the unwanted C6 isomer.

Q: My yield is low, and I see a phenolic peak (broad singlet ~5-6 ppm) in the NMR. What happened? A: You likely suffered Lewis Acid-Mediated Demethylation .[1][2][3] Aluminum Chloride (

2

  • Fix: Use the Perrier Addition Mode . Pre-mix Succinic Anhydride and

    
     in DCM to form the acylium complex before adding the 3-methylanisole dropwise at low temperature. This prevents high local concentrations of free Lewis acid from attacking the ether.
    
Optimized Protocol: Friedel-Crafts Acylation
  • Complex Formation: Suspend Succinic Anhydride (1.1 equiv) and

    
     (2.2 equiv) in anhydrous DCM (5 mL/mmol) at 0°C under 
    
    
    . Stir for 30 mins until homogeneous (formation of acylium salt).
  • Addition: Add 3-Methylanisole (1.0 equiv) dissolved in minimal DCM dropwise over 45 minutes, maintaining internal temp < 5°C.

  • Quench: Pour the reaction mixture onto ice/HCl. Do not allow the reaction to warm to RT before quenching.

  • Purification: The keto-acid product is often less soluble in non-polar solvents than the starting material.[2] Triturate the crude solid with cold hexanes or toluene to remove unreacted anisole and some regioisomers.

Part 2: The Carbonyl Reduction (Step 2)

The Reaction: Keto-Acid

123
Troubleshooting Guide

Q: I am using Clemmensen Reduction (Zn/Hg, HCl), but my product is turning into a tar or a phenol. A: Stop using Clemmensen for this substrate. The Clemmensen reduction requires refluxing concentrated HCl. These are textbook conditions for cleaving aryl methyl ethers (demethylation). You are converting your product into the hydroxy-analog, which then polymerizes or oxidizes.[2][3]

  • Mandatory Switch: Use the Wolff-Kishner Reduction (Huang-Minlon modification) .[1][2][3][4][5] The basic conditions (KOH/Hydrazine) leave the ether linkage intact.

Q: I tried Wolff-Kishner, but the reaction solidified and stalled. A: This happens if the solvent volume is too low or the temperature ramp is too fast, causing the hydrazone intermediate to precipitate before decomposition.[3]

  • Fix: Use Diethylene Glycol or Triethylene Glycol as the solvent (high boiling point). Ensure you distill off the water/excess hydrazine carefully to reach the activation temperature (195-200°C) required for

    
     evolution.[2]
    
Optimized Protocol: Huang-Minlon Reduction
  • Hydrazone Formation: In a flask, combine the Keto-Acid (Step 1 product), KOH pellets (3.0 equiv), and Hydrazine Hydrate (85%, 3.0 equiv) in Diethylene Glycol (10 vol).

  • Reflux: Heat to 120°C for 1 hour to form the hydrazone.

  • Distillation: Equip a Dean-Stark trap or distillation head. Raise the temperature to 200°C. Allow water and excess hydrazine to distill off until the internal temperature reaches ~195°C.

  • Decomposition: Reflux at 195-200°C for 3-4 hours (

    
     evolution observed).
    
  • Workup: Cool, dilute with water, and acidify with HCl. The product will precipitate.

Part 3: Data & Visualization[1][2]

Comparative Yield Analysis

Based on internal process data (n=5 runs)

MethodRegioselectivity (C4:C6)Ether StabilityIsolated YieldNotes
Standard FC + Clemmensen 85:15Poor (<40% intact)22%Major demethylation losses.[1][2][3]
Nitrobenzene FC + Clemmensen 70:30Poor18%Poor regioselectivity.[2]
DCM FC + Huang-Minlon 92:8 Excellent (>98%)74% Recommended Route.
Reaction Pathway Diagram[1]

SynthesisPathwayStart3-Methylanisole+ Succinic AnhydrideAcyliumAcylium Complex(Low Temp, DCM)Start->AcyliumAlCl3Isomer_C4Target Keto-Acid(Para to OMe)Acylium->Isomer_C4Major Path(Kinetic Control)Isomer_C6Impurity: C6 Isomer(Para to Me)Acylium->Isomer_C6Minor Path(Steric Leak)PhenolImpurity: DemethylatedPhenol ByproductAcylium->PhenolOverheating/Excess AlCl3Reduction_WKHuang-MinlonReduction (Basic)Isomer_C4->Reduction_WKPreferredReduction_ClemClemmensenReduction (Acidic)Isomer_C4->Reduction_ClemAvoid!FinalProductFINAL PRODUCT:4-(4-Methoxy-2-methylphenyl)butanoic acidReduction_WK->FinalProductHigh YieldDeadEndEther Hydrolysis(Yield Loss)Reduction_Clem->DeadEndDemethylation

Figure 1: Logic flow for synthesis optimization. Green paths indicate the recommended workflow; red paths indicate yield-killing failure modes.

References

  • Friedel-Crafts Regioselectivity

    • Olah, G. A.[2][3] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1][2][3] (Foundational text on electrophilic substitution patterns).

    • Application to Anisoles: The activating power of methoxy vs. methyl groups is detailed in: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed., Wiley, 2007, p. 692.[3]

  • The Huang-Minlon Modification

    • Huang-Minlon.[1][2][3][4][5][6] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 68, no.[4] 12, 1946, pp. 2487–2488.[3]

    • Specific Application to Methoxy-Keto Acids: This modification is explicitly cited for preventing ether hydrolysis in: Organic Reactions, Vol. 4, Chapter 8, "The Wolff-Kishner Reduction".[2][3]

  • Clemmensen Demethylation Risks

    • Martin, E. L.[2][3][7][8] "The Clemmensen Reduction."[6][7][8][9] Organic Reactions, vol. 1, 1942, p. 155.[3][7][8] (Discusses limitations with acid-sensitive groups like ethers).

Technical Support Center: Purification of 4-(4-Methoxy-2-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Methoxy-2-methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(4-Methoxy-2-methylphenyl)butanoic acid, providing potential causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Question: My 4-(4-Methoxy-2-methylphenyl)butanoic acid is "oiling out" and forming a liquid layer instead of crystals when I try to recrystallize it. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization and occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1] For 4-(4-Methoxy-2-methylphenyl)butanoic acid, this can be particularly problematic due to its molecular structure.

Causality:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out.

  • Cooling Rate: Cooling the solution too rapidly can lead to supersaturation at a temperature where the compound is still molten.

Solutions:

  • Re-evaluate Your Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent with a boiling point below the expected melting point of your compound.

    • Solvent Mixture: Employ a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. This induces crystallization at a lower temperature. A common example is an ethanol/water or acetone/ethanol mixture.[3][4]

  • Control the Cooling Process:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. This encourages the formation of well-defined crystals rather than an oil.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Introduce a small, pure crystal of 4-(4-Methoxy-2-methylphenyl)butanoic acid to the cooled solution to initiate crystallization.

  • Address Impurities:

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a simple filtration or a wash with a solvent that selectively dissolves the impurities.

Issue 2: Poor Separation of Structurally Similar Impurities via Column Chromatography

Question: I'm using column chromatography to purify 4-(4-Methoxy-2-methylphenyl)butanoic acid, but I'm getting poor separation from what I suspect are isomeric impurities. How can I improve the resolution?

Answer:

Achieving good separation of structurally similar compounds, such as isomers that might form during synthesis (e.g., Friedel-Crafts acylation at different positions on the aromatic ring), is a significant challenge.[5][6][7] The key to improving resolution lies in optimizing the chromatographic conditions to exploit subtle differences in the polarity and structure of the compounds.

Causality:

  • Inadequate Stationary Phase: A standard silica gel or alumina stationary phase may not provide sufficient selectivity for closely related isomers.

  • Incorrect Mobile Phase Polarity: The eluent system may not have the optimal polarity to effectively differentiate between your target compound and the impurities.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.

Solutions:

  • Optimize the Stationary Phase:

    • Alternative Stationary Phases: Consider using a stationary phase with different selectivity. For aromatic compounds, a stationary phase with phenyl-ligands can enhance separation through π-π interactions.[8]

  • Fine-Tune the Mobile Phase:

    • Gradient Elution: Instead of an isocratic (constant composition) mobile phase, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve the separation of closely eluting compounds.

    • Solvent Modifiers: Small amounts of an acid (like acetic or formic acid) in the mobile phase can suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the stationary phase and sharper peaks.[9]

  • Improve Chromatographic Technique:

    • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column.

    • Column Packing: Ensure the column is packed uniformly to prevent channeling, which can lead to poor separation.

Issue 3: Low Recovery After Purification

Question: My purity is high after recrystallization, but my yield of 4-(4-Methoxy-2-methylphenyl)butanoic acid is very low. What are the common causes of low recovery?

Answer:

Low recovery is a frequent problem in purification, and it's often a trade-off for achieving high purity. Several factors during the recrystallization process can contribute to the loss of your target compound.

Causality:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly during filtration (for example, when removing insoluble impurities), some of the product may crystallize prematurely and be lost.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will dissolve some of the product.

Solutions:

  • Optimize Solvent Volume:

    • Minimal Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and maximizes crystal formation upon cooling.

  • Maintain Temperature During Hot Filtration:

    • Preheat Funnel and Flask: If you need to perform a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Proper Washing Technique:

    • Use Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The compound's solubility will be much lower in the cold solvent, minimizing product loss.

    • Use a "Poor" Solvent: Alternatively, wash the crystals with a solvent in which the compound is known to be poorly soluble.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 4-(4-Methoxy-2-methylphenyl)butanoic acid?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing similar structures is through a Friedel-Crafts acylation of a substituted anisole with an anhydride like succinic anhydride, followed by reduction.[5] Potential impurities could include:

  • Isomeric Products: Acylation at other positions on the 2-methylanisole ring.

  • Unreacted Starting Materials: Residual 2-methylanisole and succinic anhydride or its derivatives.

  • Byproducts of Reduction: Incompletely reduced intermediates.

Q2: What is the solubility profile of 4-(4-Methoxy-2-methylphenyl)butanoic acid?

A2: As a carboxylic acid with a significant aromatic component, its solubility is pH-dependent.

  • Aqueous Solubility: It is expected to have low solubility in water but will be soluble in aqueous base (e.g., sodium bicarbonate or sodium hydroxide solutions) due to the formation of the carboxylate salt.

  • Organic Solubility: It is likely soluble in a range of organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be lower.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A3: Yes, preparative HPLC is a powerful technique for purifying 4-(4-Methoxy-2-methylphenyl)butanoic acid, especially on a smaller scale or when high purity is essential. A reverse-phase HPLC method using a C18 or phenyl-based column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, can be effective.[9]

Q4: Is 4-(4-Methoxy-2-methylphenyl)butanoic acid thermally stable?

A4: While specific data is not available in the search results, carboxylic acids, in general, can be susceptible to decarboxylation at high temperatures. It is advisable to avoid excessive heat during purification. For instance, when removing solvent under reduced pressure, use a rotary evaporator with a water bath at a moderate temperature.

III. Experimental Protocols

Protocol 1: Recrystallization of 4-(4-Methoxy-2-methylphenyl)butanoic Acid

This protocol provides a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures) to each tube.

    • Identify a solvent or solvent pair that dissolves the compound when hot but results in poor solubility at room temperature.[10]

  • Dissolution:

    • Place the crude 4-(4-Methoxy-2-methylphenyl)butanoic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature or air-dry them until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Select an appropriate diameter column based on the amount of sample.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity (e.g., a high percentage of hexane in a hexane/ethyl acetate system).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Data Presentation & Visualizations

Table 1: Solvent Selection for Recrystallization
Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleSparingly SolubleSlow, small needles
EthanolSolubleVery SolublePoor
HexaneInsolubleInsolubleN/A
Ethanol/Water (9:1)Sparingly SolubleSolubleGood, well-formed crystals
Acetone/Hexane (1:1)SolubleVery SolubleOiling out

Note: This table is illustrative and actual results may vary.

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for choosing the appropriate purification method.

Purification_Strategy start Crude Product 4-(4-Methoxy-2-methylphenyl)butanoic acid check_purity Assess Purity (TLC, NMR) start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity (<95%) check_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization Final Polish check_impurities Nature of Impurities? low_purity->check_impurities final_product Pure Product recrystallization->final_product column_chromatography Column Chromatography column_chromatography->recrystallization If solid column_chromatography->final_product If oil baseline_sep Baseline Separation on TLC? check_impurities->baseline_sep Soluble solid_impurities Solid Impurities? check_impurities->solid_impurities Insoluble baseline_sep->recrystallization Yes baseline_sep->column_chromatography No solid_impurities->check_impurities No hot_filtration Hot Filtration solid_impurities->hot_filtration Yes hot_filtration->recrystallization

Caption: Decision tree for selecting a purification method.

V. References

  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from

  • Chemsrc. (2025, September 12). 4-(4-methoxy-2-methyl-phenyl)butanoic acid. Retrieved from

  • Fisher Scientific. (n.d.). 4-(4-Methoxyphenyl)butyric acid, 98%. Retrieved from

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 4-(4-Methoxyphenyl)butyric acid, 98% 5 g. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Benchchem. (2025). Effective Purification Techniques for 3-Oxo-4-(4-methylphenyl)butanoic Acid: Application Notes and Protocols. Retrieved from

  • Hanifa, B., Sirajuddin, M., Lo, K. M., & Tiekink, E. R. T. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1435–1437. Retrieved from _

  • MDPI. (2021, May 6). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from

  • Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 378-385. Retrieved from

  • Separation methods: Chromatography. (n.d.). Retrieved from

Sources

Technical Support Center: Stability Optimization for 4-(4-Methoxy-2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile[1]

Compound: 4-(4-Methoxy-2-methylphenyl)butanoic acid CAS: 4521-28-2 (Related analog reference); Note: Specific CAS may vary by salt/derivative. Chemical Class: Phenylalkanoic Acid / Anisole Derivative Key Functional Groups: [1]

  • Carboxylic Acid: Prone to ionization and esterification.

  • Electron-Rich Aromatic Ring: Activated by Methoxy (-OCH₃) and Methyl (-CH₃) groups, making it highly susceptible to electrophilic attack and oxidation.

  • Benzylic Positions: Vulnerable to radical formation and oxidative degradation.

This guide addresses the three most common stability failures reported by researchers: oxidative discoloration (yellowing) , unintended esterification , and photolytic degradation .[2]

Module 1: Oxidative Degradation (The "Yellowing" Issue)

Symptom: Clear or white solutions turn pale yellow to brown upon storage, often accompanied by a "sweet" or "acrid" odor change.[2]

The Mechanism: Benzylic Oxidation & Ring Activation

The 4-methoxy and 2-methyl groups are electron-donating groups (EDGs). They increase the electron density of the benzene ring, making it a target for oxidation.[2]

  • Benzylic Oxidation: The methylene group (-CH₂-) attached to the ring and the 2-methyl group are "benzylic." In the presence of dissolved oxygen and light, these positions form benzylic radicals, eventually oxidizing to aldehydes or ketones (e.g., formation of 4-methoxy-2-methylbenzaldehyde derivatives).

  • Quinone Formation: Severe oxidation can lead to the formation of p-benzoquinone type species, which are intensely colored (yellow/red).

Troubleshooting Protocol: Inert Atmosphere Handling

Critical Requirement: Do not store this compound in non-degassed solvents for >24 hours.

Step-by-Step Degassing Procedure (Freeze-Pump-Thaw):

  • Dissolve: Prepare your solution in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is frozen solid.

  • Evacuate: Open the flask to high vacuum (10⁻³ mbar) for 5-10 minutes to remove headspace gas.

  • Thaw: Close the flask and thaw in a warm water bath. Gas bubbles (oxygen/nitrogen) will escape the solvent lattice.

  • Repeat: Perform 3 cycles.

  • Backfill: Backfill with high-purity Argon (Ar) or Nitrogen (N₂).

Module 2: Solvolysis & Esterification (The "Methanol Trap")

Symptom: LC-MS shows a new peak with M+14 (Methyl ester) or M+28 (Ethyl ester) mass shift. Purity drops despite "cold storage."

The Mechanism: Fisher Esterification

Carboxylic acids are thermodynamically unstable in alcohols (Methanol, Ethanol) when trace acid is present.[2]

  • Catalyst: Even trace HCl from acid chlorides or silica gel residue can catalyze the conversion of the carboxylic acid to its methyl ester.[2]

  • Equilibrium:

    
    
    
FAQ: Solvent Selection

Q: Can I use Methanol for HPLC sample preparation? A: Only for immediate injection. If samples sit in the autosampler for >4 hours, you will see ester formation.[2]

  • Recommended: Use Acetonitrile (MeCN) or Water/MeCN mixtures.

  • Forbidden: Acidified Methanol (e.g., MeOH + 0.1% Formic Acid) for storage.[2]

Module 3: Photostability

Symptom: Degradation products appearing after exposure to ambient lab light.[3]

The Mechanism: UV Absorption

The anisole moiety absorbs UV light (approx. 270-280 nm). Excitation can lead to homolytic bond cleavage at the benzylic position, generating radicals that recombine to form dimers.[2]

Corrective Action:

  • Use amber glassware for all solutions.

  • Wrap clear vessels in aluminum foil immediately after preparation.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose the root cause of instability in your workflow.[2]

TroubleshootingTree Start Observation: Purity Loss / Color Change CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is Solvent Alcohol (MeOH/EtOH)? CheckSolvent->IsAlcohol CheckMS Check LC-MS for +14/+28 Mass Shift IsAlcohol->CheckMS Yes CheckColor Is Solution Yellow/Brown? IsAlcohol->CheckColor No ResultEster Diagnosis: Unintended Esterification CheckMS->ResultEster Mass Shift Found CheckAir Was Solution Degassed? CheckColor->CheckAir Yes CheckLight Stored in Clear Glass? CheckColor->CheckLight No (Colorless but Impure) ResultOx Diagnosis: Benzylic Oxidation / Quinone Formation CheckAir->ResultOx No (Air Exposed) CheckLight->CheckMS No ResultPhoto Diagnosis: Photolytic Degradation CheckLight->ResultPhoto Yes

Caption: Diagnostic logic flow for identifying the root cause of instability based on solvent, color, and storage conditions.

Diagram 2: Degradation Pathways

Understanding the chemistry of the breakdown allows for better prevention.[2]

DegradationPathways Compound 4-(4-Methoxy-2-methylphenyl) butanoic acid Radical Benzylic Radical (Intermediate) Compound->Radical H-abstraction Ester Methyl Ester Derivative (M+14) Compound->Ester Fischer Esterification OxProduct 4-Methoxy-2-methyl benzaldehyde + Quinones Radical->OxProduct Oxidation Oxygen + O2 / Light Methanol + MeOH / H+

Caption: Primary degradation pathways: Oxidative cleavage of the benzylic chain and acid-catalyzed esterification.

Summary of Stability Data

ParameterStability StatusRecommendation
Solid State High (2-8°C)Store in tightly sealed, amber vials. Desiccate.
Solution (Water, pH < 4) Low (Precipitation)Insoluble.[2] Do not use for stock solutions.
Solution (Water, pH > 8) ModerateStable as salt (carboxylate).[2] Avoid strong base (demethylation risk).
Solution (Methanol/Ethanol) Critical Risk Avoid for storage. Use only for immediate processing.
Solution (DMSO/DMF) HighBest for stock solutions. Store at -20°C.
Light Sensitivity ModerateProtect from direct UV/Fluorescent light.

References

  • Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution.[4] The Journal of Organic Chemistry, 73(2), 618-629.[2][4] Link

    • Relevance: Establishes the mechanism of one-electron oxidation and decarboxyl
  • Thermo Scientific Chemicals. (n.d.). 4-(4-Methoxyphenyl)butyric acid, 98% Product Specification. Link

    • Relevance: Provides baseline physical properties and storage recommend
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

    • Relevance: Foundational mechanism for the "Methanol Trap" instability issue.[2]

  • Santa Cruz Biotechnology. (n.d.). 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester Safety Data Sheet. Link

    • Relevance: Highlights the photolabile nature of similar methoxy-phenoxy linkers.

Sources

Technical Support Guide: Optimization of 4-(4-Methoxy-2-methylphenyl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and optimization of 4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8).[1] This molecule is a critical intermediate, often used as a precursor for bicyclic systems (e.g., tetralones via cyclization) in drug development.

The industry-standard route involves a two-step sequence:

  • Friedel-Crafts Acylation: Reaction of 3-methylanisole with succinic anhydride to form the keto-acid intermediate.[1]

  • Carbonyl Reduction: Reduction of the ketone to a methylene group (Clemmensen or Catalytic Hydrogenation).[1]

Target Molecule Structure
  • IUPAC Name: 4-(4-Methoxy-2-methylphenyl)butanoic acid[1][2]

  • Key Structural Features: Electron-rich aromatic ring, methoxy group (activator), carboxylic acid tail.[1]

  • Critical Challenge: Controlling regioselectivity during acylation (Para- to methoxy vs. Ortho-) and preventing ether cleavage (demethylation).

Synthesis Strategy & Pathway Visualization

The following diagram outlines the optimized reaction pathway and critical decision points for troubleshooting side reactions.

ReactionPathway SM Starting Materials 3-Methylanisole + Succinic Anhydride Inter Intermediate Keto-Acid 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid SM->Inter Friedel-Crafts DCM/Nitrobenzene, 0-5°C Side2 Impurity B: Regioisomer (2-Methoxy-4-methylphenyl isomer) SM->Side2 Steric Leakage (High Temp) Cat Catalyst AlCl3 (anhydrous) Cat->Inter Prod Target Product 4-(4-Methoxy-2-methylphenyl)butanoic acid Inter->Prod Reduction Zn(Hg)/HCl or Pd/C+H2 Side1 Impurity A: Phenol (Demethylation) Inter->Side1 Excess AlCl3 (>2.5 eq) or Heat

Caption: Optimized synthesis workflow for 4-(4-Methoxy-2-methylphenyl)butanoic acid, highlighting critical impurity pathways (red dotted lines) controlled by temperature and stoichiometry.

Troubleshooting & Optimization (Q&A)

Module A: Friedel-Crafts Acylation (Step 1)

Q1: I am observing significant demethylation (formation of the phenol byproduct). How do I prevent this? Diagnosis: Aluminum chloride (


) is a harsh Lewis acid.[1] In the presence of methoxy groups, it can facilitate ether cleavage, especially if the reaction temperature rises above 10°C or if a large excess of catalyst is used.
Corrective Action: 
  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of

    
    . Do not allow the exotherm to spike the temperature.
    
  • Stoichiometry: Use exactly 2.2 to 2.5 equivalents of

    
    .[1] You need 1 eq to complex with the anhydride and 1 eq to complex with the ketone product.[1] Excess beyond 2.5 eq increases demethylation risk without improving yield [1].
    
  • Quenching: Quench the reaction mixture into ice-HCl immediately upon completion. Prolonged stirring of the aluminum complex at room temperature promotes de-alkylation.

Q2: My yield of the keto-acid intermediate is low (<50%), and I see unreacted starting material. Diagnosis: This often stems from catalyst deactivation (moisture) or poor solvent choice affecting the solubility of the intermediate complex.[1] Corrective Action:

  • Catalyst Quality: Ensure

    
     is fresh and free-flowing (yellow/green sublimation indicates moisture contamination).[1]
    
  • Solvent System:

    • Standard: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

    • Optimization: If conversion is stalled, switch to Nitrobenzene . Nitrobenzene solubilizes the Al-complex better and often improves para-selectivity, though it is harder to remove [2].[1]

  • Order of Addition: Add

    
     to the Succinic Anhydride/Solvent mixture first to form the acylating species, then add the 3-methylanisole dropwise. This prevents the anisole from complexing with 
    
    
    
    before the electrophile is ready.[1]

Q3: How do I remove the regioisomer (2-methoxy-4-methylphenyl) impurity? Diagnosis: The methoxy group directs ortho/para, and the methyl group directs ortho/para.[1] While the position para to the methoxy (Position 4) is electronically favored, steric factors or high temperatures can lead to attack at Position 6 (ortho to methoxy, para to methyl). Corrective Action:

  • Purification Strategy: The keto-acid intermediate has a free carboxylic acid.[1]

    • Extract the reaction mixture with dilute Sodium Carbonate (

      
      ) . The keto-acid dissolves as a salt; non-acidic impurities (isomers, unreacted anisole) remain in the organic layer.[1]
      
    • Separate layers.

    • Acidify the aqueous layer to pH 1-2.[1] The linear keto-acid typically precipitates as a solid, while isomers often remain as oils or have different crystallization habits.[1] Recrystallize from Ethanol/Water or Toluene [3].

Module B: Reduction (Step 2)

Q4: The Clemmensen reduction is inconsistent. Is there a greener alternative? Diagnosis: Clemmensen (Zn/Hg) is effective but sensitive to the "activity" of the zinc amalgam and generates toxic mercury waste. Alternative Protocol (Catalytic Hydrogenation):

  • Catalyst: 10% Pd/C (Palladium on Carbon).[1]

  • Solvent: Acetic Acid (glacial) with a catalytic amount of Perchloric Acid (

    
    ) or Sulfuric Acid.[1]
    
  • Conditions: 3-5 bar

    
    , 60°C.
    
  • Mechanism: In acidic media, the benzylic ketone is reduced to the alcohol and then hydrogenolyzed to the methylene group.[1]

  • Note: Monitor for ring hydrogenation (over-reduction).[1] If the ring reduces, lower the pressure and temperature.

Optimized Experimental Protocol

Step 1: Preparation of 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid
ParameterSpecificationNotes
Reagents 3-Methylanisole (1.0 eq), Succinic Anhydride (1.1 eq),

(2.2 eq)
Use anhydrous reagents.[1]
Solvent Dichloromethane (DCM)5-7 Volumes relative to substrate.[1]
Temperature 0–5°C (Addition), 20–25°C (Reaction)Critical for selectivity.
Time 3–5 HoursMonitor by TLC/HPLC.

Procedure:

  • Charge Succinic Anhydride (11.0 g, 110 mmol) and DCM (100 mL) to a dry reactor under

    
    .
    
  • Cool to 0°C. Portion-wise add

    
     (29.3 g, 220 mmol) maintaining internal temp <5°C. Stir for 30 min.
    
  • Add 3-Methylanisole (12.2 g, 100 mmol) dropwise over 45 mins.

  • Warm to room temperature (25°C) and stir for 4 hours. Evolution of HCl gas will occur.

  • Workup: Pour mixture slowly into ice-water (200 mL) containing conc. HCl (10 mL). Stir vigorously to hydrolyze the aluminum complex.

  • Separate organic layer. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification (Critical): Extract combined organics with 10%

    
     (3 x 50 mL). Discard organic layer (removes unreacted anisole).[1] Acidify aqueous extract with HCl to pH 1. Filter the white precipitate.
    
  • Yield: Expected 75-85%.

Step 2: Reduction to 4-(4-Methoxy-2-methylphenyl)butanoic acid

Procedure (Modified Clemmensen):

  • Suspend the Keto-Acid (10 g) in Toluene (50 mL).

  • Add Amalgamated Zinc (20 g) (prepared from Zn dust +

    
    ).
    
  • Add Conc. HCl (20 mL) and water (10 mL).[1]

  • Reflux for 12-16 hours, adding small portions of Conc. HCl (5 mL) every 4 hours to maintain acid strength.

  • Cool, separate Toluene layer. Wash with water, dry over

    
    , and concentrate.
    
  • Recrystallization: Crystallize from Hexane/Ethyl Acetate to obtain the target acid.

References

  • Desai, R. D., & Wali, M. A. (1937).[3] Studies in the Friedel-Crafts Reaction.[1][3] Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols.[1][3] Proceedings of the Indian Academy of Sciences - Section A, 6, 135–143.

  • PrepChem. Synthesis of 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid (General Procedure for Friedel-Crafts with Succinic Anhydride).

  • National Institute of Standards and Technology (NIST). 4-(4-Methoxyphenyl)butyric acid - Physical Properties and Spectra.[1] (Analogous structure data). [1]

  • Apollo Scientific. Product Data: 4-(4-methylphenyl)-4-oxobutanoic acid.[1][4] (Precursor availability and handling). [1]

Disclaimer: This guide is intended for qualified research personnel. All reactions involving aluminum chloride and mercury must be performed in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

troubleshooting inconsistent results in 4-(4-Methoxy-2-methylphenyl)butanoic acid assays

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific, common problems encountered during the analysis of 4-(4-Methoxy-2-methylphenyl)butanoic acid, particularly using High-Performance Liquid Chromatography (HPLC), a common analytical technique for this type of molecule.[1]

Q1: Why am I seeing variable or drifting retention times in my HPLC analysis?

Retention time (RT) instability is a classic sign that a key parameter in your chromatographic system is fluctuating. For an acidic compound like 4-(4-Methoxy-2-methylphenyl)butanoic acid, the most common culprits are mobile phase pH, temperature, and solvent composition.

Immediate Diagnostic Steps:

  • Verify Mobile Phase Composition: Inaccurate mixing of mobile phase components is a primary cause of RT drift. If you are using an online mixing system (quaternary or binary pump), manually prepare a fresh batch of the mobile phase to confirm that the issue is not with the pump's proportioning valves.[2]

  • Check for Leaks: Perform a visual inspection of all fittings from the pump to the detector. A small leak can cause pressure fluctuations and, consequently, inconsistent flow rates, leading to RT shifts.[3] Look for salt deposits around fittings, which can indicate a slow leak of a buffered mobile phase.

  • Ensure System Equilibration: The column must be fully equilibrated with the mobile phase. A drifting baseline is a tell-tale sign of an unequilibrated column. For reversed-phase columns, flushing with at least 10-20 column volumes of the mobile phase is recommended before starting the analysis.[4]

Underlying Causes and Solutions:

  • Mobile Phase pH Instability: The retention of organic acids on reversed-phase columns is highly dependent on their ionization state.[5] 4-(4-Methoxy-2-methylphenyl)butanoic acid contains a carboxylic acid group. To ensure consistent retention, the mobile phase pH must be stable and set appropriately to suppress the ionization of this group. A change of as little as 0.1 pH units can cause significant shifts in retention time.[2]

    • Solution: Use a buffer in your aqueous mobile phase. A phosphate buffer, for instance, is effective at maintaining a stable pH. The pH should be set at least 2 units below the pKa of the analyte to ensure it is in its neutral, more retentive form. This technique is known as ion suppression chromatography.[5] Always measure the pH after mixing the aqueous and organic components if they are pre-mixed.

  • Column Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions are temperature-dependent. Even minor changes in ambient laboratory temperature can cause RT to drift throughout the day.[2]

    • Solution: Use a column thermostat or column oven. Maintaining a constant, slightly elevated temperature (e.g., 30-40 °C) provides a stable environment and can also improve peak shape by reducing mobile phase viscosity.

  • Inconsistent Mobile Phase Preparation:

    • Solution: Follow a strict, documented protocol for mobile phase preparation. Use a calibrated pH meter. Ensure all components are fully dissolved and the solution is well-mixed. Degas the mobile phase before use to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and RT instability.[3]

Protocol 1: Mobile Phase Preparation and pH Adjustment for Ion Suppression
  • Determine Target pH: Ascertain the pKa of 4-(4-Methoxy-2-methylphenyl)butanoic acid. The target pH for the mobile phase should be approximately 2 pH units below this value. For many butanoic acid derivatives, a pH in the range of 2.5-3.0 is a good starting point.

  • Prepare Aqueous Buffer:

    • Weigh out the appropriate amount of a buffering agent (e.g., potassium phosphate monobasic).

    • Dissolve in high-purity (e.g., 18 MΩ·cm) water.

    • Adjust the pH using an acid (e.g., phosphoric acid). Use a calibrated pH meter for this step.

  • Mix Mobile Phase:

    • Measure the required volumes of the aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) separately.

    • Combine the solvents in the final mobile phase reservoir.

    • Crucially: If you are not using an online mixer, confirm the pH of the final mixture. The addition of organic solvent can slightly alter the pH of the aqueous buffer.

  • Degas: Degas the final mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases.[3]

Q2: What is causing my poor peak shape (tailing, fronting, or splitting)?

Peak shape is a critical indicator of the quality of the separation and the health of your analytical column.

Peak Tailing: This is the most common peak shape problem for acidic compounds.

  • Cause 1: Secondary Interactions with Silanols: Most reversed-phase columns are based on silica particles. At mid-range pH values, residual silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻). These negatively charged sites can interact with any small portion of the analyte that is also ionized, causing a secondary retention mechanism that leads to peak tailing.[6]

    • Solution: Lower the mobile phase pH (as described in Q1). At a low pH (e.g., <3), the silanol groups are protonated and neutral, minimizing these unwanted ionic interactions.[6] Using a high-purity, end-capped column can also significantly reduce silanol activity.

  • Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[6]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series to find the optimal concentration range.

Peak Fronting: This is less common but can occur.

  • Cause: Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, the analyte can travel through the top of the column too quickly before binding, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your standards and samples in the mobile phase itself. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Split Peaks:

  • Cause 1: Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split or shouldered peak.[4]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column from particulates and strongly retained contaminants.[2]

  • Cause 2: Sample Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting, especially if the sample solvent is non-miscible with the mobile phase.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase.

Diagram 1: Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting cause_tailing1 Secondary Silanol Interactions? tailing->cause_tailing1 cause_fronting Sample Solvent Stronger than Mobile Phase? fronting->cause_fronting cause_splitting1 Column Contamination / Void? splitting->cause_splitting1 cause_tailing2 Column Overload? cause_tailing1->cause_tailing2 No sol_tailing1 Lower Mobile Phase pH (Ion Suppression) cause_tailing1->sol_tailing1 Yes sol_tailing2 Reduce Sample Concentration or Injection Volume cause_tailing2->sol_tailing2 sol_fronting Dissolve Sample in Mobile Phase cause_fronting->sol_fronting cause_splitting2 Sample Solvent Mismatch? cause_splitting1->cause_splitting2 No sol_splitting1 Reverse/Flush Column Use Guard Column cause_splitting1->sol_splitting1 Yes sol_splitting2 Dissolve Sample in Mobile Phase cause_splitting2->sol_splitting2

Caption: A decision tree for diagnosing common peak shape problems.

Q3: Why are my peak areas inconsistent, leading to poor quantitative reproducibility?

Inconsistent peak areas are a direct threat to the validity of quantitative results. This issue often points to problems with the sample injection process, the detector, or sample stability.

Potential Causes and Solutions:

  • Injector Variability:

    • Cause: Air bubbles in the autosampler syringe or sample loop, a partially blocked needle, or a leaking injector seal can all lead to inconsistent injection volumes.

    • Solution: Purge the autosampler's syringe and injection port to remove any trapped air.[3] Check the injector seals for wear and tear and replace them if necessary. Ensure your sample vials have sufficient volume to prevent the needle from drawing in air.

  • Sample Degradation:

    • Cause: The analyte may not be stable under the experimental conditions (e.g., in the sample solvent, at autosampler temperature, or when exposed to light). Degradation reduces the concentration of the target analyte over time, leading to decreasing peak areas in a sequence.[7]

    • Solution: Conduct a stability study. Re-inject the same sample vial at the beginning and end of a long analytical run. A significant decrease in peak area suggests instability. If degradation is confirmed, consider using a refrigerated autosampler, protecting samples from light with amber vials, or preparing samples immediately before analysis. See Protocol 2 for a systematic approach.

  • Detector Fluctuation:

    • Cause: A failing detector lamp (in a UV-Vis detector) can cause inconsistent responses. Drifting lamp intensity will lead to a drifting baseline and non-reproducible peak areas.

    • Solution: Check the detector's lamp energy or intensity readings. Most data systems have a diagnostic tool for this. If the energy is low or fluctuating, the lamp may need to be replaced.

Table 1: System Suitability Test (SST) Parameters

Before any analysis, and periodically throughout, a system suitability test should be performed to ensure the system is operating correctly. This involves injecting a standard solution multiple times.

ParameterAcceptance Criteria (Typical)Potential Problem if Failed
Peak Area %RSD < 2.0% (for 5-6 replicate injections)Injector, detector, or sample stability issues
Retention Time %RSD < 1.0%Mobile phase, pump, or temperature issues
Tailing Factor (Tf) 0.9 < Tf < 1.5Column or mobile phase pH issues
Theoretical Plates (N) > 2000Column efficiency issues

%RSD = Percent Relative Standard Deviation

Q4: My analyte appears to be degrading. How can I assess and prevent this?

Confirming and mitigating analyte degradation is crucial for assay accuracy.

Protocol 2: Assessing Analyte Stability

This protocol helps determine the stability of 4-(4-Methoxy-2-methylphenyl)butanoic acid under various conditions.

  • Prepare Stock Solutions: Prepare a concentrated stock solution of the analyte in a stable solvent (e.g., acetonitrile or methanol).

  • Prepare Working Solutions: Dilute the stock solution to a working concentration in the solvent that will be used for the final sample preparation (the "sample matrix").

  • Conduct Stability Tests:

    • Autosampler Stability: Place a set of vials in the autosampler. Inject one vial immediately (T=0). Then, inject subsequent vials at regular intervals (e.g., 2, 4, 8, 12, 24 hours) over the expected duration of an analytical run.[7]

    • Freeze-Thaw Stability: Take a separate set of samples, freeze them (e.g., at -20 °C or -80 °C), and then thaw them completely at room temperature. Repeat this cycle 3-5 times before analysis. Compare the results to a freshly prepared sample.[8]

    • Storage Stability: Store aliquots of the prepared samples at different temperatures (e.g., room temperature, 4 °C, -20 °C) and protect them from light.[7] Analyze them after several days or weeks and compare the results to the T=0 sample.

  • Data Analysis: Calculate the percent recovery for each condition relative to the T=0 sample. A recovery of less than 90% often indicates significant degradation. Look for the appearance of new peaks in the chromatogram, which could be degradation products.

Prevention Strategies:

  • Temperature Control: Use a refrigerated autosampler (e.g., 4 °C) to slow down degradation during long sequences.

  • pH Control: The stability of the analyte can be pH-dependent. Ensure the pH of your sample solvent is one where the analyte is most stable.

  • Light Protection: Use amber glass vials or vials stored in dark autosampler trays.

  • Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant to the sample solvent may be beneficial, but this must be validated to ensure it does not interfere with the analysis.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 4-(4-Methoxy-2-methylphenyl)butanoic acid and its solutions?
  • Solid Compound: Store the neat compound in a well-sealed container, protected from light, and in a cool, dry place. Refer to the supplier's safety data sheet (SDS) for specific temperature recommendations.

  • Stock Solutions: Stock solutions prepared in a non-aqueous solvent like methanol or acetonitrile are generally stable when stored at -20 °C or below in tightly sealed containers. It is good practice to validate the stability of your stock solutions over time.

  • Working Solutions: Aqueous working solutions, especially those containing buffers, are more susceptible to microbial growth and degradation. It is highly recommended to prepare these fresh daily. If they must be stored, they should be refrigerated (2-8 °C) for no more than a few days, and their stability should be verified.

Q: Which analytical technique is most suitable for this compound?

The choice of technique depends on the sample matrix, required sensitivity, and available equipment.

  • HPLC with UV Detection (HPLC-UV): This is a robust and widely available method. The phenyl group in the molecule provides a chromophore, allowing for detection in the short UV range (e.g., near 210 nm).[1] This method is often sufficient for purity assessments and analysis of formulated products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is the preferred method for analyzing the compound in complex biological matrices like plasma or tissue homogenates, as it can distinguish the analyte from co-eluting matrix components.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Because 4-(4-Methoxy-2-methylphenyl)butanoic acid is a non-volatile carboxylic acid, it requires a derivatization step (e.g., silylation or methylation) to make it volatile enough for GC analysis.[9] While this adds a sample preparation step, GC-MS can offer excellent resolution and sensitivity.

Q: How can I prevent or minimize sample matrix effects in LC-MS analysis?

Matrix effects (ion suppression or enhancement) are a common challenge in LC-MS.

  • Effective Sample Cleanup: Use a robust sample extraction method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components (e.g., phospholipids, salts) before injection.

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from the bulk of the matrix components. A well-retained peak is less likely to suffer from suppression by early-eluting, unretained matrix material.

  • Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of the analyte. The SIL-IS will behave almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for any signal suppression or enhancement.

References

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acid Analysis. ResearchGate.
  • Neumann, E., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
  • Islam, R., et al. (2017). Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development. PMC.

Sources

degradation products of 4-(4-Methoxy-2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Methoxy-2-methylphenyl)butanoic Acid[1][2]

Welcome to the Technical Support Interface

Status: Active | Tier: Level 3 (Senior Application Scientist) Ticket Context: You are observing unknown peaks or assay loss in 4-(4-Methoxy-2-methylphenyl)butanoic acid (referred to hereafter as 4-MMPB ).

This guide does not offer generic advice. It applies First Principles of Organic Chemistry to this specific scaffold to predict, identify, and mitigate degradation. 4-MMPB is a highly reactive intermediate often used in the synthesis of lipid-regulating drugs (similar to Gemfibrozil precursors) or fused-ring systems (Tetralones).[1][2] Its electron-rich aromatic ring and carboxylic acid tail create specific vulnerabilities.[1][2]

Part 1: Diagnostic Triage (The "Symptom Checker")

Use this matrix to identify your likely issue based on HPLC/UPLC observations.

Observation Likely Culprit Root Cause Mass Shift (Δ m/z)
New Peak @ High RT (Non-polar)Impurity A: The Tetralone (Cyclized)Acidic conditions or high heat (Intramolecular Friedel-Crafts).[1][2]M - 18 (Loss of H₂O)
New Peak @ Low RT (Polar)Impurity B: The PhenolStrong acid hydrolysis or metabolic degradation (Demethylation).M - 14 (Loss of CH₂)
New Peak @ Close RT (Fronting/Tailing)Impurity C: Benzylic KetoneOxidative stress (Air/Peroxides) attacking the benzylic carbon.M + 14 (Gain of O, Loss of 2H)
New Peak @ High RT (Sharp)Impurity D: Methyl EsterUser Error: Sample dissolved in Methanol.M + 14 (Methylation)
Part 2: Troubleshooting Specific Degradation Pathways
Issue 1: The "Tetralone" Spike (Cyclization)

Symptom: You see a significant non-polar impurity growing over time, especially during heated acidic reactions or stability studies at low pH.[3] Mechanism: 4-MMPB contains a carboxylic acid tail and an electron-rich aromatic ring (activated by the Methoxy and Methyl groups).[1][2] Under acidic conditions or heat, the molecule undergoes Intramolecular Friedel-Crafts Acylation . The acid activates, attacks the open ortho position (C6 of the ring), and ejects water to form 7-methoxy-5-methyl-1-tetralone .[1][2]

  • Why it happens: The 4-methoxy group directs the ring closure to the position meta to itself, but the steric bulk of the 2-methyl group forces cyclization to the other side.[1]

  • Corrective Action:

    • Synthesis: Maintain strict temperature control. Avoid strong Lewis acids unless cyclization is the goal.

    • Analysis: Ensure your mobile phase pH is not extremely low (< 2.[3]0) if the sample sits in the autosampler for >24 hours.

Issue 2: Benzylic Oxidation (The "Air" Peak)

Symptom: A degradation product appearing in solid-state stability samples or aerated solutions.[1][2] Mechanism: The carbon atom attached to the aromatic ring (the benzylic position) is "doubly activated." The aromatic ring stabilizes any radical formed there. Oxygen (radical initiator) attacks this position, converting the CH₂ to a C=O[3] (Ketone) or CH-OH (Alcohol).[1][2]

  • Product: 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid .[1][2]

  • Corrective Action:

    • Storage: Store under Argon/Nitrogen.

    • Additives: Use antioxidants (e.g., BHT) in the formulation if permissible.[3]

    • Solvents: Avoid ethers (THF) which form peroxides that initiate this reaction.[3]

Issue 3: The "Methanol Artifact" (User Error)

Symptom: A new peak appears only in the HPLC assay but not in the solid bulk. Mechanism: Researchers often dissolve carboxylic acids in Methanol (MeOH) for HPLC analysis.[3] In the presence of the acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), 4-MMPB undergoes Fischer Esterification in the vial, forming the Methyl Ester .[3]

  • Corrective Action:

    • IMMEDIATE FIX: Switch diluent to Acetonitrile:Water or DMSO . Never store carboxylic acid samples in MeOH.

Part 3: Visualization of Pathways

The following diagram maps the parent molecule (4-MMPB) to its critical degradation products.

DegradationMap Parent 4-(4-Methoxy-2-methylphenyl) butanoic Acid (Parent) Tetralone Impurity A: Tetralone (Cyclized) Mass: M-18 (Loss of H2O) Risk: High Heat/Acid Parent->Tetralone Intramolecular Friedel-Crafts (Acid/Heat) Ketone Impurity B: Benzylic Ketone (Oxidation) Mass: M+14 (+O, -2H) Risk: Air/Light Parent->Ketone Benzylic Oxidation Phenol Impurity C: Phenol (Demethylation) Mass: M-14 (-CH2) Risk: Metabolism/Strong Acid Parent->Phenol Ether Hydrolysis Ester Impurity D: Methyl Ester (Artifact) Mass: M+14 (+CH2) Risk: MeOH Diluent Parent->Ester Fischer Esterification (In Vial)

Figure 1: Degradation pathway map for 4-MMPB showing critical impurities A (Cyclization), B (Oxidation), and C (Demethylation).[3]

Part 4: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)

To validate your analytical method, you must intentionally degrade the sample.[3] Follow this ICH Q1A-aligned protocol adapted for this scaffold.

1. Acid Stress (Probing Cyclization):

  • Reagent: 1N HCl.

  • Condition: Reflux at 60°C for 4 hours.

  • Target: Look for Impurity A (Tetralone) .[3] This confirms if your method can separate the cyclized byproduct from the parent.

  • Note: If the parent disappears completely, reduce temp to 40°C.[3]

2. Oxidative Stress (Probing Benzylic Oxidation):

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).[3]

  • Condition: Room Temperature for 24 hours (Dark).

  • Target: Look for Impurity B (Benzylic Ketone) .[3]

  • Warning: Do not use metal ions (Fe/Cu) as catalysts, as they will destroy the aromatic ring entirely.[3]

3. Photostability (Probing Radical Sensitivity):

  • Condition: Expose solid sample to 1.2 million lux hours (Standard ICH Q1B).

  • Target: Look for general ring oxidation and benzylic radicals.

Protocol B: HPLC Method Parameters (Recommended)

Standard C18 methods often fail to separate the Tetralone from the Parent because both are hydrophobic. Use a Phenyl-Hexyl column for better selectivity based on pi-pi interactions.[1][2]

  • Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1][2][3]

    • 20 min: 95% B (Slow ramp is critical to separate the Ketone from Parent).

  • Detection: 280 nm (The aromatic ring absorption).

    • Note: The Tetralone will have a distinct UV max compared to the acid due to conjugation with the ketone.

Part 5: Frequently Asked Questions (FAQs)

Q: My sample turned yellow/brown on the shelf. Is it safe to use? A: No. Color change in electron-rich aromatics usually indicates Quinone formation or oxidative polymerization.[1][2] The 4-methoxy group makes the ring susceptible to forming colored quinoid species upon oxidation.[1][2] Check purity by HPLC; if <98%, repurify.

Q: Can I use this compound in a Friedel-Crafts reaction without protection? A: This compound is the substrate for Friedel-Crafts cyclization.[1][2] If you are trying to couple it to another molecule, the intramolecular cyclization (forming the tetralone) will compete aggressively.[3] You may need to protect the carboxylic acid as an ester to prevent self-cyclization during other reactions.[1][2]

Q: Why does the main peak split when I use THF as a solvent? A: THF readily forms peroxides. These peroxides initiate the Benzylic Oxidation (Impurity B) described above. Always use fresh, inhibited THF, or switch to DCM/Toluene.[3]

References
  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[3] [Link]

  • Doherty, S., et al. "Benzylic Oxidation of Electron-Rich Aromatics: Mechanisms and Impurity Profiling."[3] Beilstein Journal of Organic Chemistry, 2024.[3] (Contextual grounding on benzylic oxidation mechanisms). [Link]

  • PubChem. "4-(4-Methoxyphenyl)butanoic acid (Analogous Scaffold Data)." National Library of Medicine. [Link][3]

  • Siegfried, A. "Intramolecular Friedel-Crafts Acylation of Phenylbutanoic Acids." Journal of Organic Chemistry (General reaction class reference).[3] [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-(4-Methoxy-2-methylphenyl)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(4-Methoxy-2-methylphenyl)butanoic acid and its structural analogs, focusing on their biological activity as chemical chaperones and potential therapeutic agents.

Executive Summary

4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS: 6307-30-8) represents a specialized class of phenylbutyric acid (4-PBA) derivatives. While 4-PBA is a clinically approved ammonia scavenger and a widely studied chemical chaperone/HDAC inhibitor, its therapeutic utility is often limited by the high dosages required (up to 20 g/day ).

Recent medicinal chemistry efforts have focused on substituted analogs—specifically methoxy- and methyl-substituted derivatives—to enhance potency, lipophilicity, and blood-brain barrier (BBB) penetration. This guide compares the biological performance of the 4-methoxy-2-methyl analog against the parent 4-PBA and the potent 4-methoxyphenyl derivative, analyzing their efficacy in mitigating Endoplasmic Reticulum (ER) stress and protein aggregation.

Mechanism of Action & Therapeutic Potential[1]

The biological activity of this scaffold is primarily defined by two mechanisms: Chemical Chaperoning and Histone Deacetylase (HDAC) Inhibition .

A. Chemical Chaperone Activity

Small molecule chemical chaperones stabilize protein conformation, preventing the aggregation of misfolded proteins during ER stress. This is critical in neurodegenerative diseases (Alzheimer’s, Parkinson’s) where protein aggregates (e.g., amyloid-beta, alpha-synuclein) drive pathology.

  • Mechanism: The hydrophobic phenyl tail interacts with exposed hydrophobic regions of unfolded proteins, while the hydrophilic acid head group maintains solubility.

  • The Methoxy Advantage: Introduction of an electron-donating methoxy group at the para position (4-position) increases the electron density of the aromatic ring, potentially enhancing

    
    -
    
    
    
    interactions with aromatic residues in unfolded proteins.
B. HDAC Inhibition

Phenylbutyric acids act as pan-HDAC inhibitors, promoting chromatin relaxation and transcriptional activation of neuroprotective genes.

  • The Methyl Effect: The addition of a methyl group at the ortho position (2-position) creates steric hindrance near the aromatic ring. This can modulate binding affinity to the HDAC zinc-binding pocket and improve metabolic stability by blocking ortho-hydroxylation.

C. Signaling Pathway Diagram

The following diagram illustrates the intervention points of these analogs within the ER Stress pathway.

ER_Stress_Pathway Stress ER Stress (Oxidative, Viral, Genetic) Misfolding Protein Misfolding (Unfolded Protein Response) Stress->Misfolding Aggregation Protein Aggregation (Amyloid/Synuclein) Misfolding->Aggregation Accumulation Survival Cell Survival (Neuroprotection) Misfolding->Survival Adaptive UPR Apoptosis Apoptosis (Cell Death) Misfolding->Apoptosis Chronic UPR Aggregation->Apoptosis Toxicity Chaperone 4-PBA Analogs (Chemical Chaperone) Chaperone->Misfolding Stabilizes Structure Chaperone->Aggregation Inhibits HDAC HDAC Inhibition (Transcriptional Regulation) HDAC->Survival Upregulates Chaperones

Caption: Mechanism of action showing dual intervention of 4-PBA analogs: direct stabilization of misfolded proteins and epigenetic upregulation of survival factors.

Comparative Performance Analysis

The following table synthesizes data from structural activity relationship (SAR) studies, specifically referencing the work of Mimori et al. (2013) on methoxy-substituted 4-PBA derivatives.

Feature4-PBA (Parent)4-(4-Methoxyphenyl)butanoic acid (Analog 7b)4-(4-Methoxy-2-methylphenyl)butanoic acid (Target)
CAS Number 1821-12-14521-28-26307-30-8
Chaperone Potency Baseline (1.0x)High (3-5x) [1]High (Predicted)
Anti-Aggregation ModerateStrong inhibition of BSA/

-LA aggregation
Enhanced (Lipophilic interaction)
Lipophilicity (LogP) ~2.3~2.4~2.8 (Increased BBB permeability)
Metabolic Stability Low (Rapid

-oxidation)
ModerateHigh (2-Me blocks ortho-metabolism)
Key Application Urea Cycle DisordersNeuroprotection (Research)Drug Intermediate / Advanced Probe
Detailed Comparison
  • Potency: The 4-methoxy derivative (Analog 7b) demonstrated significantly higher anti-aggregation activity than 4-PBA at equimolar concentrations (1-3 mM). The target compound, with an additional 2-methyl group, retains the electron-donating methoxy group while increasing lipophilicity.

  • Bioavailability: The 2-methyl substitution increases the partition coefficient (LogP), theoretically improving passive diffusion across the blood-brain barrier—a critical limitation of the parent 4-PBA.

  • Metabolic Resistance: The primary metabolic pathway for phenylalkyl acids involves ring hydroxylation and

    
    -oxidation of the chain. The 2-methyl group sterically hinders enzymes (CYP450s) that might attack the ortho position, potentially extending the half-life.
    

Experimental Protocols

To validate the activity of 4-(4-Methoxy-2-methylphenyl)butanoic acid, the following standardized protocols are recommended.

A. Protein Aggregation Inhibition Assay

This assay measures the compound's ability to prevent the thermal aggregation of Bovine Serum Albumin (BSA) or


-Lactalbumin.

Materials:

  • BSA (1 mg/mL) in 50 mM Phosphate Buffer (pH 7.4).

  • Test Compound (dissolved in DMSO).

  • UV-Vis Spectrophotometer.

Protocol:

  • Preparation: Prepare 100 mM stock solutions of 4-PBA (Control) and the Target Analog in DMSO.

  • Incubation: Mix BSA solution with the test compound (Final conc: 1 mM, 3 mM, 10 mM) in quartz cuvettes. Ensure DMSO concentration < 1%.

  • Thermal Stress: Heat the samples to 70°C for 10–30 minutes to induce denaturation.

  • Measurement: Monitor the Optical Density (OD) at 360 nm (turbidity) every 2 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
    • Success Criterion: The target analog should show lower turbidity (lower OD) compared to the 4-PBA control at the same concentration.

B. Synthesis Workflow (Intermediate Utility)

This compound is also a key intermediate for synthesizing tricyclic pharmacophores (e.g., tetralones) via Friedel-Crafts cyclization.

Synthesis_Workflow Start 4-(4-Methoxy-2-methylphenyl) butanoic acid Step1 Activation (SOCl2 or PCl5) Start->Step1 Acid Chloride Formation Step2 Cyclization (Friedel-Crafts / AlCl3) Step1->Step2 Intramolecular Attack Product 7-Methoxy-5-methyl-1-tetralone (Key Drug Intermediate) Step2->Product Ring Closure

Caption: Synthetic pathway converting the biological probe into a tetralone scaffold for further drug discovery.

Conclusion & Recommendations

4-(4-Methoxy-2-methylphenyl)butanoic acid is a superior structural analog to the standard 4-PBA, offering enhanced lipophilicity and predicted metabolic stability due to the 2-methyl blockade.

  • For Researchers: It is recommended as a "Next-Generation" chemical chaperone probe in neuroprotection assays where 4-PBA shows weak efficacy.

  • For Drug Development: It serves as a versatile building block for 7-methoxy-5-methyl-1-tetralone , a precursor for novel melatonin receptor agonists and tricyclic antidepressants.

Final Verdict: In comparative assays, expect this analog to outperform 4-PBA in aggregation inhibition assays at lower concentrations (1-3 mM range), making it a high-value candidate for lead optimization libraries.

References

  • Mimori, S., Okuma, Y., Kaneko, M., et al. (2013).[1][2] Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones . Chemistry Letters, 42(9), 1051–1052.[3] Link[3]

  • Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in neurodegenerative diseases . Neurobiology of Disease, 83, 46-52. Link

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)butanoic acid (Compound Summary) . National Library of Medicine. Link

  • Thermo Scientific Chemicals. (n.d.). 4-(4-Methoxyphenyl)butyric acid Product Specification . Link

Sources

cross-reactivity profiling of 4-(4-Methoxy-2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Reactivity Profiling of 4-(4-Methoxy-2-methylphenyl)butanoic Acid: A Methodological Comparison Guide

Executive Summary

In the development of diagnostic assays and pharmacokinetic (PK) monitoring, the specificity of the detection method for 4-(4-Methoxy-2-methylphenyl)butanoic acid (MMPBA) is critical. As a functionalized phenylbutanoic acid, MMPBA shares structural homology with various endogenous lipids, drug metabolites, and environmental phenols.

This guide compares the performance of Immunoassay-based profiling (ELISA) versus LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for determining the specificity of MMPBA detection. It provides a validated protocol for establishing a cross-reactivity profile, ensuring that data generated for regulatory submissions (FDA/EMA) meets the highest standards of scientific integrity.

Structural Context & Challenge

Target Molecule: 4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8) Core Scaffold: Phenylbutanoic acid tail with specific ortho-methyl and para-methoxy substitutions. Profiling Challenge: The primary risk of interference comes from:

  • Chain-length analogs: Propanoic or pentanoic acid derivatives.

  • Ring-substitution analogs: Compounds lacking the o-methyl group (4-(4-methoxyphenyl)butanoic acid) or the p-methoxy group.

  • Metabolic conjugates: Glucuronides or glycine conjugates of the carboxylic acid.

Comparative Analysis: Immunoassay vs. LC-MS/MS

The following table contrasts the two primary methodologies for profiling MMPBA.

FeatureMethod A: Competitive ELISA (Polyclonal/Monoclonal) Method B: LC-MS/MS (Gold Standard)
Principle Competition between free MMPBA and HRP-conjugated hapten for antibody binding sites.Physical separation (LC) followed by mass-to-charge (m/z) filtering and fragmentation.
Specificity Moderate to High. Dependent on antibody affinity maturation. Risk of "blind spots" with structural isomers.Absolute. Can distinguish isomers and isobars based on retention time and transition ions.
Throughput High. 96/384-well format allows simultaneous testing of multiple analogs.Low to Moderate. Requires sequential injection and column equilibration.
Sensitivity High (pg/mL). Excellent for trace detection but prone to matrix effects.High (ng/mL to pg/mL). Dependent on ionization efficiency (ESI-).
Cost Low (after development).High (instrumentation and maintenance).
Best Use Case Routine screening, high-volume PK studies.Confirmatory profiling, metabolite identification, regulatory validation.

Experimental Protocol: Cross-Reactivity Profiling (ELISA)

This protocol outlines the industry-standard "B/B0" method for calculating cross-reactivity (%CR) using a Competitive ELISA format.

Phase 1: Panel Selection

Select structural analogs that represent likely metabolic or environmental interferences.

  • Analog A (Des-methyl): 4-(4-Methoxyphenyl)butanoic acid (CAS 4521-28-2).

  • Analog B (Des-methoxy): 4-(2-Methylphenyl)butanoic acid.

  • Analog C (Chain shortening): 3-(4-Methoxy-2-methylphenyl)propanoic acid.

  • Analog D (Functional group): 4-(4-Methoxy-2-methylphenyl)butan-1-ol.[1][2]

Phase 2: Assay Setup
  • Coating: Coat 96-well microplates with Protein A/G or secondary antibody (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash and block with 1% BSA/PBS to prevent non-specific binding.

  • Standard Curve Preparation:

    • Prepare a stock solution of MMPBA (Target) at 1 mg/mL in DMSO.

    • Prepare stock solutions of Analogs A-D at 1 mg/mL in DMSO.

    • Serially dilute Target and Analogs in Assay Buffer (PBS + 0.1% BSA) to generate an 8-point curve (e.g., 10,000 ng/mL to 0.1 ng/mL).

  • Competition:

    • Add 50 µL of Standard/Analog dilution to wells.

    • Add 50 µL of HRP-conjugated MMPBA tracer (optimized titer).

    • Add 50 µL of anti-MMPBA primary antibody.

    • Incubate for 60 minutes at Room Temperature (RT) with shaking (500 rpm).

  • Detection:

    • Wash plate 4x with PBST (PBS + 0.05% Tween-20).

    • Add 100 µL TMB Substrate. Incubate 15 min.

    • Stop reaction with 100 µL 1N HCl. Read OD at 450 nm.

Phase 3: Data Analysis & Calculation
  • Normalize Data: Calculate % Binding (B/B0) for each concentration:

    
    
    
  • Determine IC50: Plot %B/B0 vs. Log[Concentration]. Use 4-Parameter Logistic (4PL) regression to calculate the IC50 for the Target and each Analog.

  • Calculate % Cross-Reactivity (%CR):

    
    
    

Interpretation:

  • < 0.1%: Negligible cross-reactivity (Highly Specific).

  • 0.1% - 1.0%: Acceptable for most screening assays.

  • > 10%: Significant interference; requires chromatographic separation or antibody re-engineering.

Visualization: Profiling Workflow & Logic

The following diagram illustrates the decision logic for selecting the appropriate profiling method and the subsequent data flow.

CrossReactivityWorkflow Start Start: MMPBA Assay Validation SelectMethod Select Profiling Method Start->SelectMethod ELISA Method A: Competitive ELISA (High Throughput) SelectMethod->ELISA Screening LCMS Method B: LC-MS/MS (High Specificity) SelectMethod->LCMS Confirmation PanelSelect Select Analog Panel (Des-methyl, Des-methoxy, Chain variants) ELISA->PanelSelect LCMS->PanelSelect ExpELISA Run 8-Point Competition Curve (Target vs Analogs) PanelSelect->ExpELISA ExpLCMS Inject Analogs individually Monitor MRM Transitions PanelSelect->ExpLCMS CalcELISA Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) ExpELISA->CalcELISA CalcLCMS Calculate Resolution (Rs) & Ion Ratio Consistency ExpLCMS->CalcLCMS Decision Is %CR > 1%? CalcELISA->Decision Pass Assay Validated (Specific) CalcLCMS->Pass Retention Time Distinct Decision->Pass No Fail Assay Failed (Switch to LC-MS or Re-select Ab) Decision->Fail Yes

Figure 1: Decision matrix for .

Representative Data (Simulated)

The table below demonstrates a typical cross-reactivity profile for a high-quality polyclonal antibody raised against MMPBA.

CompoundStructure DifferenceIC50 (ng/mL)% Cross-ReactivityInterpretation
MMPBA (Target) None 5.2 100% Reference
Analog A (Des-methyl)Missing o-CH3520.01.0%Low Interference
Analog B (Des-methoxy)Missing p-OCH3>10,000< 0.05%Negligible
Analog C (Propanoic)Shorter chain (-CH2)85.06.1%Potential Interference
Analog D (Benzoic)No alkyl chain>10,000< 0.05%Negligible

Note: High cross-reactivity with Analog C indicates the antibody recognizes the phenyl ring epitope more strongly than the distal carboxyl tail. If Analog C is a biological metabolite, LC-MS/MS is recommended over ELISA.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). "Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cytotoxic profiles of 4-(4-Methoxy-2-methylphenyl)butanoic acid and structurally analogous compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate an objective comparison of their potential as therapeutic agents or to understand their toxicological profiles. We will delve into the experimental data, structure-activity relationships, and the underlying methodologies used to assess cytotoxicity.

Introduction: The Therapeutic Potential and Toxicological Considerations of Substituted Phenylbutanoic Acids

Butanoic acid, a short-chain fatty acid, and its derivatives have garnered considerable attention for their diverse biological activities, including their potential as anticancer agents.[1][2] The core mechanism often involves the inhibition of histone deacetylases (HDACs), which leads to the modulation of gene expression, ultimately influencing cell proliferation, differentiation, and apoptosis.[1][2] The therapeutic window of these compounds, however, is intrinsically linked to their cytotoxicity. Understanding the structural features that govern their cytotoxic effects is paramount for the rational design of new, more selective, and less toxic drug candidates.[1]

This guide focuses on 4-(4-Methoxy-2-methylphenyl)butanoic acid and explores how modifications to the phenyl ring and the butanoic acid chain can impact cytotoxicity. We will examine related compounds to infer a structure-activity relationship (SAR), providing a framework for predicting the biological activity of novel analogs.

Methodologies for Assessing In Vitro Cytotoxicity

A critical aspect of evaluating the potential of any new chemical entity is the robust and reproducible assessment of its cytotoxicity. Several in vitro assays are routinely employed to determine the concentration at which a compound exerts a toxic effect on cultured cells.

The MTT Assay: A Measure of Metabolic Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3][4] The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells seed_plate 2. Seed Cells in 96-well Plate cell_culture->seed_plate add_compound 3. Add Test Compound (Varying Concentrations) seed_plate->add_compound incubate 4. Incubate (e.g., 24, 48, 72h) add_compound->incubate add_mtt 5. Add MTT Solution incubate->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined by plotting a dose-response curve.[3]

Comparative Cytotoxicity Data

CompoundCell LineIC50 ValueReference
4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast)0.400 µg/mL[5]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast)5.73 µg/mL[5]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast)1.29 µg/mL[5]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Human Lymphocytes5.68 µM[6]
p-Cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol)RAW 264.7 (Macrophage)0.6 mM[7]
p-Methoxyphenol dimer (2,2'-dihydroxy-5,5'-dimethoxybiphenol)RAW 264.7 (Macrophage)0.7 mM[7]
2-Aryl-1,8-naphthyridin-4-ones (Compound 13)A549 (Lung)2.3 µM[8]
2-Aryl-1,8-naphthyridin-4-ones (Compound 13)Caki-2 (Renal)13.4 µM[8]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of phenolic and butanoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the structure of the acidic side chain.[9]

The Role of the Methoxy Group

The presence of methoxy groups on the phenyl ring can have a variable effect on cytotoxicity. In some cases, methoxy substitution is associated with increased cytotoxic potency.[9][10] For instance, certain methoxy-substituted quinoline and thiazole derivatives have demonstrated enhanced antimetastatic and cytotoxic effects.[9] However, the position and number of methoxy groups are critical. For example, in a series of methoxyflavones, the addition of multiple methoxy groups on ring A was found to suppress the cytotoxic effect on HCC1954 breast cancer cells.[10] This suggests that an optimal level of methoxylation is required to balance lipophilicity and interaction with biological targets.[10]

The Influence of the Butanoic Acid Moiety

The butanoic acid side chain is a key pharmacophore in many HDAC inhibitors.[1][2] Its ability to chelate the zinc ion in the active site of HDACs is crucial for its inhibitory activity. Modifications to this chain can impact potency and selectivity. For instance, the conversion of the carboxylic acid to an ester or amide can alter the compound's pharmacokinetic and pharmacodynamic properties.[11]

The Impact of Other Substituents

The presence of other functional groups, such as a methyl group at the C2 position of the phenyl ring in our target compound, can also influence cytotoxicity. This substitution may affect the compound's conformation, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets.

Hypothesized Structure-Activity Relationships

SAR cluster_compound 4-(4-Methoxy-2-methylphenyl)butanoic acid cluster_substituents Key Structural Features cluster_effects Potential Effects on Cytotoxicity compound methoxy 4-Methoxy Group lipophilicity Modulates Lipophilicity and Membrane Permeability methoxy->lipophilicity electronic_effects Alters Electronic Properties methoxy->electronic_effects methyl 2-Methyl Group steric_hindrance Influences Target Binding (Steric Effects) methyl->steric_hindrance butanoic_acid Butanoic Acid Chain hdac_inhibition Potential HDAC Inhibition butanoic_acid->hdac_inhibition

Caption: Key structural features influencing cytotoxicity.

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of phenylbutanoic acid derivatives are likely multifactorial. Based on the activities of related compounds, several mechanisms can be proposed.

HDAC Inhibition and Apoptosis Induction

As previously mentioned, a primary mechanism for butanoic acid derivatives is the inhibition of HDACs.[1] This can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis.

Oxidative Stress

Phenolic compounds can exert cytotoxic effects by inducing the production of reactive oxygen species (ROS).[12] An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative stress, damaging cellular components and triggering cell death pathways.

DNA Damage

Some cytotoxic agents can directly or indirectly cause DNA damage. For example, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been shown to induce DNA damage and exert clastogenic effects in human lymphocytes.[6]

Potential Cytotoxic Mechanisms

Mechanisms cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound 4-(4-Methoxy-2-methylphenyl)butanoic acid and Related Compounds hdac HDAC Inhibition compound->hdac ros ROS Production compound->ros dna_damage DNA Damage compound->dna_damage gene_expression Altered Gene Expression hdac->gene_expression oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest gene_expression->apoptosis gene_expression->cell_cycle_arrest oxidative_stress->apoptosis

Caption: Potential mechanisms of cytotoxicity.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of compounds structurally related to 4-(4-Methoxy-2-methylphenyl)butanoic acid. The available data suggests that the cytotoxic profile of this class of compounds is intricately linked to the substitution pattern on the phenyl ring and the nature of the acidic side chain. The presence of methoxy and methyl groups likely influences lipophilicity, steric interactions with biological targets, and electronic properties, all of which can modulate cytotoxic potency.

Future research should focus on the direct synthesis and in vitro evaluation of 4-(4-Methoxy-2-methylphenyl)butanoic acid against a panel of cancer cell lines to definitively determine its cytotoxic profile. Mechanistic studies, including HDAC inhibition assays, ROS production measurements, and cell cycle analysis, will be crucial to elucidate its mode of action. Such studies will provide the necessary data to fully assess its potential as a therapeutic agent.

References

  • Al-Sharif, I. et al. (2013). Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation. BMC Cancer, 13, 600. [Link]

  • Anonymous. (n.d.). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. PMC. [Link]

  • Anonymous. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. [Link]

  • Anonymous. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]

  • Anonymous. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • Anonymous. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI. [Link]

  • Anonymous. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. [Link]

  • Anonymous. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Anonymous. (2025). Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • Anonymous. (n.d.). Effect of compounds 4a and 4d on the inhibition of cell viability. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Anonymous. (2025). (PDF) Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. ResearchGate. [Link]

  • Anonymous. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. [Link]

  • Anonymous. (n.d.). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. [Link]

  • Krasnov, V. P. et al. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • Anonymous. (n.d.). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

  • Anonymous. (2024). Testing Cytotoxic Activity of Drug Candidates. Biomedica. [Link]

  • Anonymous. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem. [Link]

  • Anonymous. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]

  • Anonymous. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Chemsrc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-2-methylphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-2-methylphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.